
Methyl 3-methyl-2-pyridin-3-ylbenzimidazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methyl-2-pyridin-3-ylbenzimidazole-4-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-2-pyridin-3-ylbenzimidazole-4-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 3-methyl-2-pyridinecarboxaldehyde with o-phenylenediamine to form the benzimidazole core. This is followed by esterification with methyl chloroformate to introduce the carboxylate ester group.
Reaction Conditions:
Condensation Reaction:
Esterification Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-methyl-2-pyridin-3-ylbenzimidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzimidazole core.
Common Reagents and Conditions
Major Products
Oxidation Products: N-oxides of the benzimidazole or pyridine rings
Reduction Products: Alcohol derivatives of the carboxylate ester group
Substitution Products: Alkylated or arylated derivatives at the pyridine or benzimidazole rings
Wissenschaftliche Forschungsanwendungen
Methyl 3-methyl-2-pyridin-3-ylbenzimidazole-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Wirkmechanismus
The mechanism of action of Methyl 3-methyl-2-pyridin-3-ylbenzimidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the pyridine and benzimidazole rings allows for strong interactions with nucleic acids and proteins, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-pyridin-3-ylbenzimidazole-4-carboxylate
- Methyl 3-methylbenzimidazole-4-carboxylate
- Methyl 2-pyridin-3-ylbenzimidazole-5-carboxylate
Uniqueness
Methyl 3-methyl-2-pyridin-3-ylbenzimidazole-4-carboxylate is unique due to the presence of both a methyl group on the pyridine ring and a carboxylate ester group on the benzimidazole core. This combination of functional groups enhances its chemical reactivity and potential biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C15H13N3O2 |
|---|---|
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
methyl 3-methyl-2-pyridin-3-ylbenzimidazole-4-carboxylate |
InChI |
InChI=1S/C15H13N3O2/c1-18-13-11(15(19)20-2)6-3-7-12(13)17-14(18)10-5-4-8-16-9-10/h3-9H,1-2H3 |
InChI-Schlüssel |
SDOULRYYTJNMGB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=CC=C2N=C1C3=CN=CC=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


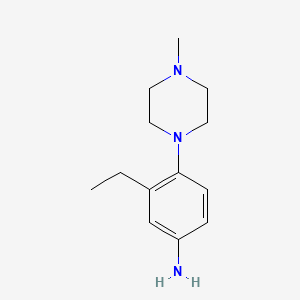
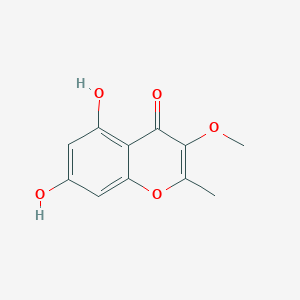
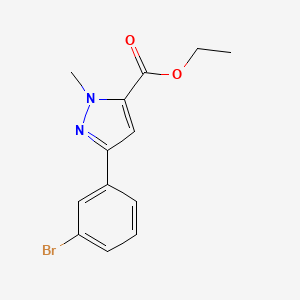

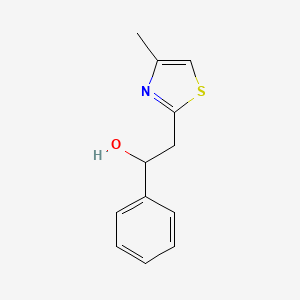
![3-[4-(1,7-Naphthyridin-5-yl)pyrazolo[3,4-b]pyridin-1-yl]benzenesulfonamide](/img/structure/B13876906.png)
![1-Methyl-7-pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13876917.png)
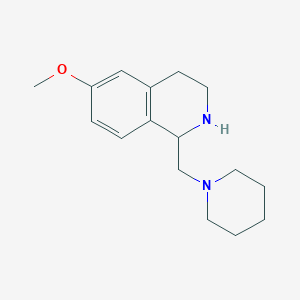
![1-[2-(1-Methylethyl)phenyl]-2-piperazinone](/img/structure/B13876933.png)
![2-Piperazin-1-yl-1-[4-(trifluoromethyl)phenyl]-ethanone](/img/structure/B13876939.png)
![4-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}cyclohexanone](/img/structure/B13876945.png)

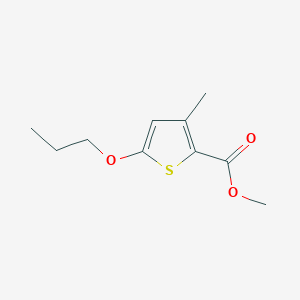
![Ethyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate](/img/structure/B13876983.png)
